3-Chloro-2-isopropylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in the landscape of chemical research and industry. googleapis.com Its structural similarity to benzene (B151609), but with the inclusion of a heteroatom, imparts unique electronic properties and reactivity. Pyridine and its derivatives are not only used as reagents and polar, basic solvents but are fundamental components in a vast array of functional molecules. molport.com
The significance of the pyridine scaffold is most profoundly observed in medicinal chemistry. It is considered a "privileged scaffold" due to its prevalence in a wide range of FDA-approved drugs and biologically active compounds. molport.comsmolecule.com The nitrogen atom in the pyridine ring can improve the aqueous solubility of a molecule, a desirable property for pharmaceutical candidates. bldpharm.com Furthermore, the pyridine nucleus is a key component in more than 7,000 existing drug molecules and is found in natural products like certain alkaloids and vitamins. googleapis.com The ability of the pyridine ring to participate in various chemical transformations allows for extensive structural modifications, making it a cornerstone in the design and synthesis of new therapeutic agents. bldpharm.com
Role of Halogenated Pyridines as Versatile Chemical Building Blocks
The introduction of one or more halogen atoms onto the pyridine ring gives rise to halogenated pyridines, a class of compounds that serve as exceptionally versatile building blocks in organic synthesis. ambeed.combldpharm.com The carbon-halogen bond is a key functional group that opens up a gateway to a multitude of chemical transformations. ambeed.com This allows for the precise and regiocontrolled introduction of other functional groups, which is a critical aspect of complex molecule synthesis. ambeed.com
Halopyridines are crucial intermediates in the production of pharmaceuticals and agrochemicals. ambeed.combldpharm.com Their utility stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. smolecule.comwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
However, the synthesis of specific halogenated pyridines can be challenging. The electron-deficient nature of the pyridine ring makes it less reactive towards typical electrophilic aromatic substitution reactions compared to benzene. ambeed.com Consequently, the halogenation of pyridines often requires harsh reaction conditions or specialized strategies to achieve the desired regioselectivity. ambeed.combldpharm.com For instance, direct chlorination of pyridine may lead to a mixture of isomers. wikipedia.orgnih.gov To overcome these challenges, synthetic chemists have developed various methods, including the use of pyridine N-oxides or designed phosphine (B1218219) reagents, to control the position of halogenation. smolecule.comambeed.combldpharm.com The ability to selectively synthesize different isomers of halopyridines is crucial as the position of the halogen atom dictates the subsequent reactivity and the final structure of the target molecule.
Overview of 3-Chloro-2-isopropylpyridine within Pyridine Chemistry
Within the broad family of halogenated pyridines lies the specific compound This compound . This molecule, with the CAS number 1355070-86-8, features a chlorine atom at the 3-position and an isopropyl group at the 2-position of the pyridine ring. bldpharm.com While its isomers, such as 2-chloro-3-isopropylpyridine (B180148) smolecule.comsigmaaldrich.com and 2-chloro-5-isopropyl-pyridine, googleapis.com are mentioned in the context of synthesis for various applications, detailed research findings specifically on this compound are less prevalent in publicly available scientific literature.
The reactivity of this compound is dictated by the electronic interplay between the electron-withdrawing chlorine atom, the electron-donating isopropyl group, and the pyridine nitrogen. The chlorine atom at the 3-position makes this compound a potential substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at this position. The isopropyl group at the 2-position provides steric bulk, which can influence the reactivity and selectivity of reactions involving the adjacent chlorine atom and the pyridine nitrogen.
While specific, detailed synthetic procedures and reaction schemes for this compound are not extensively documented in readily accessible journals or patents, its structure suggests its role as a valuable intermediate. The presence of the chloro and isopropyl groups on the pyridine scaffold makes it a potentially useful building block for the synthesis of more complex, highly substituted pyridine derivatives for applications in medicinal and materials chemistry. The commercial availability of this compound suggests its use in proprietary research and development. bldpharm.com
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| IUPAC Name | 3-chloro-2-(propan-2-yl)pyridine |
| CAS Number | 1355070-86-8 bldpharm.com |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol sigmaaldrich.com |
Further research and publication of experimental data are needed to fully elucidate the synthetic utility and reaction scope of this particular halogenated pyridine.
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
InChI Key |
APQFBDSBXPPUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Isopropylpyridine
Precursor-Based Chlorination Approaches
The direct chlorination of precursor molecules is a primary strategy for the synthesis of 3-chloro-2-isopropylpyridine. This involves the introduction of a chlorine atom onto an existing isopropylpyridine scaffold.
Chlorination of Isopropylpyridine Isomers
The chlorination of 3-isopropylpyridine is a direct method for synthesizing 2-chloro-3-isopropylpyridine (B180148). This process often utilizes chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions. While effective, this method can sometimes lead to the formation of other chlorinated isomers, necessitating purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Another approach involves the chlorination of pyridine (B92270) N-oxides. The use of reagents like phosphoryl chloride on pyridine N-oxides can offer high yields with minimal byproducts. smolecule.com
Regioselective Chlorination Strategies
Achieving regioselectivity—the control of where the chlorine atom is placed on the pyridine ring—is a critical aspect of synthesizing this compound. The electronic properties of the pyridine ring, which is an electron-deficient system, make electrophilic aromatic substitution reactions challenging and often require harsh conditions. nih.gov
One strategy to control regioselectivity is through the use of N-oxides. Conversion of the pyridine to its N-oxide activates the ring, facilitating substitution at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired chlorinated pyridine. nih.govwikipedia.org
Another method involves metalation-trapping sequences, where a directing group guides the metalation to a specific position, followed by reaction with a chlorine source. nih.gov For instance, the metalation of 2-isopropylpyridine (B1293918) can be directed to achieve substitution at a specific carbon. d-nb.info
Recent advancements have focused on the use of designed phosphine (B1218219) reagents. In this method, a phosphonium (B103445) salt is selectively formed at the 4-position of the pyridine, which is then displaced by a halide nucleophile. nih.gov Computational studies suggest this proceeds via an SNAr pathway, with the elimination of phosphine being the rate-determining step. nih.gov
Furthermore, Zincke imine intermediates, formed by the ring-opening of pyridinium (B92312) salts, have been shown to undergo highly regioselective halogenation under mild conditions. chemrxiv.org This method allows for the synthesis of a diverse range of 3-halopyridines. chemrxiv.org
The following table summarizes various catalytic systems used for regioselective chlorination:
| Catalyst | Chlorine Source | Temperature (°C) | Major Product | Selectivity (%) |
| Pd(OAc)₂ | NCS | 80 | 3,6-Dichloro-4-isopropylpyridazine | 92 |
| CuCl₂ | Cl₂ | 25 | 3,6-Dichloro-4-isopropylpyridazine | 88 |
Data sourced from a study on the synthesis of 3,6-dichloro-4-isopropylpyridazine, demonstrating catalytic control over chlorination patterns. smolecule.com
Multi-Step Synthesis from Pyridine Derivatives
An alternative to direct chlorination is the construction of the target molecule through a series of reactions, starting from simpler pyridine derivatives. This often involves the sequential introduction of the necessary functional groups.
Introduction of the Isopropyl Moiety
The isopropyl group can be introduced onto the pyridine ring through various methods. One common approach is the use of Grignard reagents. For example, the reaction of a chloropyridine with isopropylmagnesium chloride, often in the presence of a Lewis acid like BF₃·OEt₂, can lead to the formation of the corresponding isopropylpyridine. uni-muenchen.de
Another method involves the reaction of pyridine N-oxides with Grignard reagents, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org Additionally, sodium-catalyzed side-chain alkylation of alkylpyridines presents another route for introducing or modifying alkyl substituents. acs.org
Selective Halogenation Steps
Once the isopropyl group is in place, the next step is the selective introduction of the chlorine atom. Halopyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov However, the selective halogenation of pyridine C-H precursors can be challenging. nih.gov
One-pot procedures have been developed for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes, which involves a C−H alkenylation/electrocyclization/aromatization sequence. acs.org
The use of pyridine N-oxides is a common strategy to direct halogenation to the 2- and 4-positions. nih.govresearchgate.net After the halogenation step, the N-oxide can be removed by deoxygenation. wikipedia.org
Recent research has also explored the 3-selective halogenation of pyridines via Zincke imine intermediates. chemrxiv.org This method has been shown to be effective for a broad range of substrates, including complex pharmaceuticals. chemrxiv.org
Novel Synthetic Routes and Catalytic Systems
The development of new synthetic methods and catalysts is an ongoing area of research aimed at improving efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, have been utilized for the synthesis of substituted pyridines. smolecule.com For instance, the Heck reaction can be used to couple 2-chloropyridine (B119429) with isopropene. smolecule.com
Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines. researchgate.net These catalysts can enable branch-selective alkenylation and annulation reactions. researchgate.net
The following table provides an overview of different synthetic approaches and their key features:
| Synthetic Approach | Key Reagents/Catalysts | Main Advantages |
| Direct Chlorination | Thionyl chloride, Phosphorus pentachloride | Direct, often high-yielding |
| N-Oxide Route | Pyridine N-oxides, POCl₃ | High yields, minimal byproducts |
| Regioselective Metalation | Directed metalation, Cl source | High regioselectivity |
| Phosphine Reagent Method | Designed phosphines, Halide nucleophiles | Site-selective halogenation |
| Zincke Imine Intermediate | Pyridinium salts, Halogen electrophiles | Mild conditions, broad substrate scope |
| Multi-Step Synthesis | Grignard reagents, Selective halogenating agents | Stepwise construction, good control |
| Catalytic Cross-Coupling | Palladium catalysts (e.g., Heck, Sonogashira) | Versatile for C-C bond formation |
| Rhodium-Catalyzed C-H Functionalization | Rh(III) complexes | High efficiency, atom economy |
Optimization of Reaction Conditions for Enhanced Yield and Purity
The industrial and laboratory synthesis of substituted pyridines, including this compound, necessitates a meticulous optimization of reaction conditions to maximize product yield and ensure high purity. The economic viability and environmental impact of a synthetic route are heavily dependent on these factors. Research into the synthesis of various pyridine derivatives highlights the critical roles of parameters such as solvent, temperature, catalyst, and reactant concentrations. While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles can be effectively demonstrated through research on closely related compounds.
Detailed investigations into the synthesis of analogous substituted pyridines reveal common strategies for optimization. These studies systematically alter one variable at a time—such as the type of solvent or the reaction temperature—to identify the conditions that provide the most efficient pathway to the desired product.
Influence of Solvent
The choice of solvent is a crucial factor that can significantly influence reaction rates and yields. In the synthesis of substituted pyridines, polar solvents are often employed. nanoscalereports.com A pertinent example is found in the high-yield synthesis of 3-chloro-2-hydrazinopyridine, a structurally related compound. In this process, researchers found that the addition of a polar solvent to the reaction between 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate (B1144303) dramatically shortened the reaction time and improved the yield. google.com The effectiveness of different polar solvents was systematically evaluated, demonstrating the impact of the reaction medium on the outcome.
The findings from these experiments, which achieved high purity (99% by HPLC) across different solvents, are summarized below. google.com
Table 1: Effect of Solvent on the High-Yield Synthesis of 3-Chloro-2-hydrazinopyridine Data derived from experiments on a related pyridine derivative.
| Reactants | Solvent (Polar) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 2,3-Dichloropyridine, Hydrazine Hydrate | Ethanol | 8 | 95 | 99 |
| 2,3-Dichloropyridine, Hydrazine Hydrate | Tetrahydrofuran (THF) | 6 | 95 | 99 |
| 2,3-Dichloropyridine, Hydrazine Hydrate | Ethanol/Methanol mixture | 4 | 97 | 99 |
| 2,3-Dichloropyridine, Hydrazine Hydrate | Ethanol | 6 | 97 | 99 |
| 2,3-Dichloropyridine, Hydrazine Hydrate | Ethanol | 5 | 99 | 99 |
This table is interactive. Users can sort the data by clicking on the column headers.
Influence of Temperature
Reaction temperature is another critical parameter that directly affects the rate of reaction and the formation of byproducts. For many organic reactions, there is an optimal temperature that maximizes the yield of the desired product. Studies on the synthesis of polysubstituted pyridines have shown that lower temperatures, even with extended reaction times, often result in poor yields. nanoscalereports.com For one particular multi-component reaction, 50 °C was identified as the optimal temperature. nanoscalereports.com In a separate Hantzsch-type synthesis for 2,3,5,6-tetrasubstituted pyridines, a systematic screening of temperatures revealed that 120 °C provided the highest yield. mdpi.com
Table 2: Optimization of Temperature in Substituted Pyridine Synthesis Data derived from experiments on related pyridine derivatives.
| Reaction Type | Solvent | Temperature (°C) | Yield (%) |
| Multi-component Synthesis | Ethanol | Room Temp. | Low |
| Multi-component Synthesis | Ethanol | 40 | Moderate |
| Multi-component Synthesis | Ethanol | 50 | 92 |
| Hantzsch-type Cyclization | DMF | 80 | 35 |
| Hantzsch-type Cyclization | DMF | 100 | 52 |
| Hantzsch-type Cyclization | DMF | 120 | 78 |
This table is interactive. Users can sort the data by clicking on the column headers.
Influence of Catalyst and Reactant Ratio
The catalyst plays a pivotal role in modern synthetic chemistry, often enabling reactions that would otherwise be unfeasible and steering them towards the desired product. In the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks, for example, optimal conditions were achieved through careful selection of a catalyst system (Ag(CF₃CO₂) and an additive (TfOH). nih.gov Similarly, the synthesis of other substituted pyridines has been optimized by using specific catalysts like nano copper ferrite, which offers advantages such as high yield and easy, repeatable separation from the reaction mixture. nanoscalereports.com
Furthermore, the stoichiometry of the reactants is a fundamental aspect of reaction optimization. In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, adjusting the equivalents of sodium nitrite (B80452) (NaNO₂) and sulfuric acid (H₂SO₄) was key to improving the yield of a critical step from 57% to 90%. semanticscholar.org Likewise, for the synthesis of 3-chloro-2-hydrazinopyridine, the molar ratio of the starting material (2,3-dichloropyridine) to the reagent (hydrazine hydrate) was optimized to a range of 1:4-6 to achieve the highest yields. google.com These examples underscore the importance of fine-tuning reactant concentrations to drive the reaction to completion and minimize the formation of impurities.
Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Isopropylpyridine
Nucleophilic Substitution Reactions at the Chlorine Atom
The presence of a chlorine atom on the electron-deficient pyridine (B92270) ring makes 3-Chloro-2-isopropylpyridine a substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the derivatization of this compound.
Mechanisms of Nucleophilic Displacement
Nucleophilic substitution at the chlorine atom of this compound proceeds primarily through the SNAr mechanism. This is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which lowers the electron density of the ring and makes it more electrophilic.
The initial attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex wikipedia.orgresearchgate.net. This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the intermediate.
Scope of Nucleophiles and Resulting Pyridine Derivatives
A wide array of nucleophiles can be employed to displace the chlorine atom in this compound, leading to a diverse range of substituted pyridine derivatives. The reactivity of the nucleophile plays a crucial role in the success of these substitution reactions.
Commonly used nucleophiles include alkoxides, thiolates, amines, and carbanions. The reaction with these nucleophiles provides access to a variety of functionalized pyridines. For instance, reactions with alkoxides (RO⁻) yield 3-alkoxy-2-isopropylpyridines, while thiolates (RS⁻) produce 3-(alkylthio)-2-isopropylpyridines.
Ammonia and primary or secondary amines are also effective nucleophiles, leading to the formation of 3-amino-2-isopropylpyridine derivatives. Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides, demonstrating the utility of modern catalytic methods in expanding the scope of nucleophilic partners nih.gov. While this example is for the 2-position, similar principles can be applied to the functionalization of the 3-position.
The table below summarizes the types of pyridine derivatives that can be obtained from the reaction of this compound with various nucleophiles.
| Nucleophile | Resulting Pyridine Derivative |
| Alkoxides (RO⁻) | 3-Alkoxy-2-isopropylpyridines |
| Thiolates (RS⁻) | 3-(Alkylthio)-2-isopropylpyridines |
| Amines (RNH₂, R₂NH) | 3-Amino-2-isopropylpyridine derivatives |
| Alkyl Grignard Reagents | 3-Alkyl-2-isopropylpyridines |
Reactions Involving the Isopropyl Side Chain
The isopropyl group at the 2-position of the pyridine ring is also a site for chemical modification, offering pathways to further functionalize the molecule.
Oxidation Reactions of the Alkyl Group (e.g., to carbonyls)
The isopropyl group, being an alkyl substituent on an aromatic ring, can undergo oxidation at the benzylic-like position (the carbon atom attached to the pyridine ring). This transformation is a valuable method for introducing a carbonyl group into the molecule. The oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis mdpi.com.
Various oxidizing agents can be employed for this purpose. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on aromatic rings. While complete oxidation to a carboxylic acid is common for methyl and ethyl groups, the oxidation of a secondary carbon, such as the one in the isopropyl group, can lead to the formation of a ketone. The oxidation of 2-isopropylpyridine (B1293918) would be expected to yield 2-acetylpyridine (B122185). The preparation of 2-acetylpyridine from various precursors highlights its importance as a synthetic intermediate google.comwikipedia.orggoogle.com.
The reaction conditions for such oxidations, including temperature and the concentration of the oxidizing agent, need to be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the pyridine ring.
Other Functionalizations of the Isopropyl Moiety
Beyond oxidation, the isopropyl group can be a handle for other functionalization reactions. The development of directing groups for C-H activation has opened up new avenues for the selective functionalization of alkyl side chains. For example, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been used as a directing group to enable the divergent functionalization of unactivated methylene C(sp³)–H bonds acs.org. While this involves a modification of the isopropyl group to incorporate an amine, it demonstrates the potential for activating the C-H bonds of the isopropyl moiety for further reactions.
Electrophilic and Radical Reactions on the Pyridine Ring
The pyridine ring in this compound can also participate in electrophilic and radical reactions, although its reactivity is significantly influenced by the presence of the nitrogen atom and the existing substituents.
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring uoanbar.edu.iq. When such reactions do occur, they typically proceed at the 3- and 5-positions, which are meta to the nitrogen atom. In the case of this compound, the positions available for electrophilic attack are C-4, C-5, and C-6. The directing effects of the existing chloro and isopropyl groups would need to be considered. The isopropyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The interplay of these electronic effects, along with steric hindrance from the isopropyl group, would determine the regioselectivity of any potential electrophilic substitution.
Reduction of the Pyridine Ring System
The saturation of the pyridine ring in this compound to form the corresponding piperidine derivative is a key transformation. Catalytic hydrogenation is a common method for this purpose. The choice of catalyst and reaction conditions is crucial to achieve the desired reduction while preserving the chloro-substituent, as dehalogenation can be a competing side reaction.
Studies on the hydrogenation of substituted pyridines have shown that platinum oxide (PtO₂) is an effective catalyst. asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net The reaction is typically carried out in a protic solvent such as glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net For example, the hydrogenation of 2-chloropyridine (B119429) and 2-chloro-3-(trifluoromethyl)pyridine using PtO₂ in glacial acetic acid at 50 bar of hydrogen pressure afforded the corresponding piperidine derivatives. asianpubs.org This indicates that the chloro-substituent can be retained under these conditions. The presence of the isopropyl group in this compound is not expected to significantly hinder the hydrogenation of the aromatic ring.
| Substrate | Catalyst | Solvent | Pressure (bar) | Product |
| 2-Chloropyridine | PtO₂ | Glacial Acetic Acid | 50 | 2-Chloropiperidine |
| 2-Chloro-3-(trifluoromethyl)pyridine | PtO₂ | Glacial Acetic Acid | 50 | 2-Chloro-3-(trifluoromethyl)piperidine |
| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | 2-Methylpiperidine |
Cross-Coupling Reactions and Organometallic Chemistry
The chloro-substituent at the C-3 position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for the formation of aryl-aryl or aryl-alkyl bonds. Chloropyridines, including 3-chloropyridine (B48278), can participate in these couplings with boronic acids in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of suitable ligands can facilitate the reaction. For the Suzuki-Miyaura coupling of 3-chloropyridine with 4-tolylboronic acid, various palladium-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts. researchgate.net The reaction of polychlorinated pyridines with alkyl pinacol boronic esters has also been demonstrated, suggesting that this compound could be coupled with alkylboronic acid derivatives. acs.orgnih.gov
| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield (%) |
| 3-Chloropyridine | 4-Tolylboronic Acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | 3-(p-Tolyl)pyridine | High |
| 2,6-Dichloropyridine | Heptyl Pinacol Boronic Ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | 2-Chloro-6-heptylpyridine | Good |
Heck Reaction:
| Aryl Halide | Alkene | Catalyst System | Base | Product |
| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate (B1210297) | Stilbene |
| Aryl Chlorides | Olefins | Pd catalyst | n-Bu₄N⁺OAc⁻ | Substituted Alkenes |
The chloro-substituent in this compound can be utilized to form an organometallic species, such as a Grignard reagent, which can then react with various electrophiles. The formation of Grignard reagents from aryl chlorides can be more challenging than from the corresponding bromides or iodides. researchgate.netresearchgate.netnih.gov
However, methods for the preparation of pyridylmagnesium halides from chloropyridines have been developed. For instance, 4-chloropyridine can be converted to a magnesium compound that reacts in a manner analogous to a Grignard reagent. researchgate.net Improved procedures for the preparation of 3-pyridylmagnesium bromide from 3-bromopyridine have also been reported, and this reagent has been shown to react with a variety of electrophiles, including aldehydes, ketones, and nitriles. researchgate.net It is therefore plausible that this compound could be converted to the corresponding Grignard reagent, which would open up a wide range of synthetic possibilities for further functionalization. The reaction of 2-chloronicotinonitrile with methyl magnesium chloride to give 3-acetyl-2-chloropyridine further demonstrates the feasibility of Grignard reactions with substituted chloropyridines. google.com
| Pyridine Derivative | Electrophile | Product |
| 3-Pyridylmagnesium bromide | Heptanal | 1-(Pyridin-3-yl)heptan-1-ol |
| 3-Pyridylmagnesium bromide | Acetone | 2-(Pyridin-3-yl)propan-2-ol |
| 4-Pyridylmagnesium chloride | Benzophenone | Diphenyl(pyridin-4-yl)methanol |
| 2-Chloronicotinonitrile | Methyl magnesium chloride | 3-Acetyl-2-chloropyridine |
Other Transition Metal-Catalyzed Transformations
Beyond the more common cross-coupling reactions, the chlorine substituent on the this compound ring serves as a versatile handle for a variety of other transformations catalyzed by transition metals. These reactions enable the introduction of diverse functional groups, significantly expanding the synthetic utility of this pyridine derivative. Key transformations include carbonylation, cyanation, and alkynylation reactions, which provide access to esters, amides, nitriles, and internal alkynes.
Carbonylation Reactions
Palladium-catalyzed carbonylation is a powerful method for converting aryl and heteroaryl halides into carboxylic acid derivatives. chimia.ch In this process, the carbon-chlorine bond of this compound can be transformed into a new carbon-carbon bond by the insertion of carbon monoxide (CO). The reaction is typically performed using a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, and a nucleophile such as an alcohol or an amine to yield the corresponding ester or amide.
For heteroaromatic chlorides like 3-chloropyridine, specific catalytic systems have been developed to achieve high efficiency. chimia.ch For instance, alkoxycarbonylation to produce esters generally involves reacting the substrate with carbon monoxide and an alcohol in the presence of a palladium source and a suitable base. Similarly, aminocarbonylation can be achieved by using an amine as the nucleophile. These transformations are valuable for building more complex molecular architectures from the this compound scaffold. nih.govmdpi.comacs.org
| Reaction Type | Catalyst System | Reagents | Product Type |
| Alkoxycarbonylation | Pd(OAc)₂, Phosphine Ligand (e.g., dppf) | CO, Alcohol (R-OH), Base | 2-isopropylpyridine-3-carboxylate ester |
| Aminocarbonylation | PdCl₂(PPh₃)₂, Phosphine Ligand | CO, Amine (R₂NH), Base | N-substituted 2-isopropylpyridine-3-carboxamide |
Cyanation Reactions
The introduction of a nitrile group via transition-metal-catalyzed cyanation is another important transformation of heteroaryl chlorides. This reaction converts the chloro group of this compound into a cyano group, providing a precursor for various other functionalities such as carboxylic acids, amines, and amides. Palladium-based catalysts are commonly employed for this transformation. nih.gov
Modern cyanation methods often use safer and less toxic cyanide sources than traditional reagents like KCN or NaCN. Potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) have emerged as effective alternatives for the cyanation of (hetero)aryl chlorides. nih.govgoogle.comresearchgate.net The reaction typically requires a palladium precursor, a suitable ligand (e.g., dppf, XPhos), and a base in an aqueous-organic solvent mixture. nih.gov These conditions are generally mild and tolerate a wide range of functional groups.
| Cyanide Source | Catalyst System | Typical Conditions | Product |
| Potassium Ferrocyanide | Pd₂(dba)₃, Ligand (e.g., XPhos) | Base (KOAc), Dioxane/H₂O, ~100 °C | 3-Cyano-2-isopropylpyridine |
| Zinc Cyanide | Pd₂(dba)₃, dppf, Zn powder | DMF, ~85 °C | 3-Cyano-2-isopropylpyridine |
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is highly valuable for synthesizing internal alkynes. For this compound, the Sonogashira coupling provides a direct route to 3-alkynyl-2-isopropylpyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl chloride and the subsequent transmetalation with a copper(I) acetylide intermediate. Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. rsc.org The reaction conditions are generally mild and compatible with a variety of functional groups on both the alkyne and the pyridine ring. organic-chemistry.orgmdpi.com
| Reaction Type | Catalyst System | Reagents | Product |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne (R-C≡CH), Amine Base (e.g., Et₃N) | 3-(Alkynyl)-2-isopropylpyridine |
Spectroscopic and Structural Characterization of 3 Chloro 2 Isopropylpyridine and Its Chemical Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the proton and carbon skeletons of 3-Chloro-2-isopropylpyridine.
The ¹H NMR spectrum provides precise information on the chemical shifts, multiplicities, and coupling constants of the protons. Data reported for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent shows the characteristic signals for the isopropyl group and the pyridine (B92270) ring protons. The isopropyl methine proton appears as a multiplet due to coupling with the six methyl protons, which in turn appear as a doublet. The aromatic protons on the pyridine ring exhibit chemical shifts and multiplicities consistent with their positions relative to the nitrogen atom and the chloro and isopropyl substituents.
The ¹³C NMR spectrum, while not explicitly found in the searched literature for this specific isomer, can be reliably predicted based on established chemical shift data for substituted pyridines. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (typically 120-150 ppm), with their exact shifts influenced by the electron-withdrawing chlorine atom and the electron-donating isopropyl group. The isopropyl group's carbons will appear in the aliphatic region.
Table 1: ¹H NMR Spectroscopic Data for this compound Data obtained in CDCl₃ at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isopropyl -CH₃ | 1.30 | Doublet (d) |
| Isopropyl -CH | 3.58 | Multiplet (m) |
| Pyridine H-5 | 7.07 | Multiplet (m) |
| Pyridine H-4 | 7.62 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted values based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl -CH₃ | ~22-24 |
| Isopropyl -CH | ~30-35 |
| Pyridine C-5 | ~122-125 |
| Pyridine C-3 | ~130-135 |
| Pyridine C-4 | ~138-142 |
| Pyridine C-6 | ~148-152 |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be observed between the isopropyl methine proton (at ~3.58 ppm) and the isopropyl methyl protons (at ~1.30 ppm). Additionally, couplings between the adjacent pyridine ring protons (H-4, H-5, and H-6) would be visible, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation peak between the isopropyl methine proton and its corresponding carbon, as well as correlations for each aromatic proton and the carbon to which it is attached. This is invaluable for assigning the ¹³C signals based on the known proton assignments.
Vibrational Spectroscopy (IR, Raman)
Table 3: Expected Vibrational Frequencies for this compound Inferred from data on analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the isopropyl group. |
| C=N Stretch | 1550 - 1610 | Stretching of the carbon-nitrogen double bond within the pyridine ring. |
| C=C Stretch | 1400 - 1580 | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| C-H Bend (Aliphatic) | 1365 - 1385 | Characteristic bending of the isopropyl group. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) is reported at a mass-to-charge ratio (m/z) of 156 [MH]⁺, which corresponds to the protonated molecule. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks will be observed at m/z 155 and m/z 157, with a relative intensity ratio of approximately 3:1.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways, including the loss of a methyl group from the isopropyl substituent (leading to a fragment at m/z 140/142) and the loss of the entire isopropyl group (m/z 112/114). Cleavage of the C-Cl bond is also a possible fragmentation route.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Description |
|---|---|---|
| 155 / 157 | [C₈H₁₀ClN]⁺ | Molecular Ion (M⁺) |
| 140 / 142 | [C₇H₇ClN]⁺ | Loss of a methyl radical (•CH₃) |
| 112 / 114 | [C₅H₃ClN]⁺ | Loss of a propyl radical (•C₃H₇) |
X-ray Crystallography for Molecular Structure Elucidation of Derivatized Forms
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found, the technique is frequently applied to its derivatives to confirm their structure unequivocally.
A relevant example is the crystal structure analysis of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, a derivative of a closely related chlorinated pyridine. In such studies, the compound is synthesized and then crystallized from a suitable solvent. The resulting single crystal is subjected to X-ray diffraction, and the diffraction pattern is used to solve the crystal structure.
For a hypothetical derivative of this compound, such an analysis would confirm the substitution pattern on the pyridine ring and reveal details about the conformation of the isopropyl group and any new functional groups added during derivatization. It would provide precise measurements, for example, of the C-Cl bond length, the C-N bond lengths within the pyridine ring, and the torsional angles that define the molecule's shape. Such studies are crucial in coordination chemistry, where this compound might act as a ligand, to understand the geometry of the resulting metal complexes.
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and positional isomers, as well as for assessing its purity.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of isomers, which may have very similar boiling points but can often be resolved on a suitable capillary column (e.g., a DB-5 or HP-5 column with a nonpolar stationary phase). The retention time would serve to identify the compound, while the mass spectrum would confirm its identity and that of any co-eluting impurities or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For pyridine derivatives, reverse-phase HPLC is commonly used. A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or sulfuric acid to ensure good peak shape for the basic pyridine compound. Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. A patent for a compound synthesized from this compound reported its analysis by LCMS with a retention time of 2.24 minutes, demonstrating the applicability of this technique.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloropyridine (B119429) |
| 3-chloropyridine (B48278) |
| (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine |
| tert-Butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate |
| Acetonitrile |
| Formic acid |
| Sulfuric acid |
Computational and Theoretical Investigations of 3 Chloro 2 Isopropylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as 3-Chloro-2-isopropylpyridine. DFT calculations are instrumental in optimizing molecular geometry, predicting reaction pathways, and simulating spectroscopic data. nih.govresearchgate.net
DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. researchgate.netmdpi.commdpi.com This process, known as geometry optimization, provides key data on bond lengths, bond angles, and dihedral angles.
The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org For substituted pyridines, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing chlorine atom and the electron-donating isopropyl group on the pyridine (B92270) ring significantly influences the electron density distribution and the energies of these orbitals.
Table 1: Predicted Geometrical Parameters for Pyridine Derivatives from DFT Calculations Note: Data for this compound is predicted based on foundational data from similar structures like 3-chloropyridine (B48278) and general substituent effects.
| Parameter | 3-Chloropyridine (Calculated) researchgate.net | This compound (Predicted) | Rationale for Prediction |
| C2-C3 Bond Length (Å) | ~1.39 Å | Slightly longer | Steric repulsion between the bulky isopropyl group and the chlorine atom may lengthen the bond. |
| C2-N Bond Length (Å) | ~1.34 Å | Slightly longer | The electron-donating nature of the isopropyl group increases electron density in the ring, potentially weakening the C-N bond slightly. |
| C3-Cl Bond Length (Å) | ~1.74 Å | ~1.74 Å | Expected to be largely unaffected by the adjacent isopropyl group. |
| C-C-N Bond Angle (°) | ~123° | Potentially distorted | Steric hindrance from the isopropyl group could cause deviation from ideal geometry. |
The electronic information derived from DFT calculations is fundamental to predicting the reactivity of this compound. The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rasayanjournal.co.in For substituted pyridines, the nitrogen atom is typically a site of high negative potential, making it a primary center for protonation and electrophilic attack.
DFT can be used to model reaction pathways by calculating the energies of reactants, transition states, and products. scielo.brresearchgate.net This allows for the determination of activation energies, which are critical for predicting reaction rates. scielo.br For this compound, potential reactions such as nucleophilic aromatic substitution at the chlorine-bearing carbon can be investigated. The calculations would reveal whether the reaction is energetically favorable and provide insight into the structure of the transition state. nih.gov The interplay of the activating isopropyl group and the deactivating, directing effect of the chloro group makes such theoretical predictions invaluable.
DFT is a reliable tool for simulating various spectroscopic properties, which aids in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govaps.orgrsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. aps.org These predicted values, when compared to experimental data, can confirm the correct assignment of signals and even help distinguish between different isomers or conformers. rsc.org The accuracy of these predictions often requires empirical scaling or comparison with a reference compound. scm.com
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov The calculated frequencies correspond to specific vibrational modes, such as C-Cl stretching, C-H bending, and pyridine ring deformations. researchgate.netresearchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors, yielding excellent agreement with experimental data. nih.govmdpi.com This analysis provides a detailed understanding of the molecule's vibrational properties.
Table 2: Predicted Spectroscopic Data for this compound Note: These are representative predictions based on DFT methodologies applied to similar functional groups and structures.
| Spectroscopic Data | Predicted Value | Method of Prediction |
| ¹³C NMR Shift (C-Cl) | 125-135 ppm | DFT-GIAO nih.govrsc.org |
| ¹³C NMR Shift (C-isopropyl) | 155-165 ppm | DFT-GIAO nih.govrsc.org |
| ¹H NMR Shift (Pyridine Ring) | 7.0-8.5 ppm | DFT-GIAO nih.govrsc.org |
| IR Frequency (C-Cl stretch) | 700-800 cm⁻¹ | DFT (B3LYP) with scaling factor researchgate.netmdpi.com |
| IR Frequency (Aromatic C-H stretch) | 3000-3100 cm⁻¹ | DFT (B3LYP) with scaling factor researchgate.netmdpi.com |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and are used to build Quantitative Structure-Activity Relationships (QSAR). science.govwikipedia.orgscribd.com These descriptors help rationalize and predict the chemical reactivity and biological activity of compounds. researchgate.net For this compound, key descriptors include:
HOMO and LUMO energies: As mentioned, these are related to the ionization potential and electron affinity, respectively. A high HOMO energy suggests a better electron donor, while a low LUMO energy indicates a better electron acceptor. ias.ac.in
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. rasayanjournal.co.inmdpi.com A large gap implies a "hard" molecule with lower reactivity, while a small gap signifies a "soft" molecule with higher reactivity. semanticscholar.org
Electronegativity (χ): Represents the ability of the molecule to attract electrons. rasayanjournal.co.in
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netrasayanjournal.co.in
By calculating these descriptors for a series of related pyridine derivatives, QSAR models can be developed. These mathematical models correlate the descriptors with observed properties (like reaction rates), allowing for the prediction of reactivity for new or unstudied compounds like this compound. wikipedia.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for exploring and confirming reaction mechanisms at the molecular level. rsc.orgresearchgate.net For a reaction involving this compound, DFT can be used to map out the entire potential energy surface. nih.gov This involves:
Identifying Intermediates: Locating all stable species that exist during the reaction.
Finding Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products or intermediates. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes.
Calculating Reaction Pathways: Tracing the path of minimum energy that connects these points, known as the Intrinsic Reaction Coordinate (IRC), to ensure the transition state correctly links the desired reactant and product. scielo.br
This detailed analysis allows chemists to distinguish between competing mechanisms (e.g., SₙAr, radical, or benzyne-type mechanisms) by comparing the calculated activation barriers for each path. researchgate.net The pathway with the lowest energy barrier is predicted to be the dominant one.
Conformational Analysis and Steric Effects
The presence of a flexible isopropyl group attached to the pyridine ring means that this compound can exist in multiple conformations due to rotation around the single bond connecting the isopropyl group to the ring.
Computational methods are used to perform a conformational analysis by systematically rotating this bond and calculating the energy at each step. This process identifies the lowest-energy conformer (the most stable arrangement) and the energy barriers to rotation. nanobioletters.com The steric hindrance between the bulky isopropyl group and the adjacent chlorine atom is a critical factor in determining the preferred conformation. acs.orgnih.gov The methyl groups of the isopropyl substituent will orient themselves to minimize steric clash with the chloro group and the pyridine ring's hydrogen atom. Understanding the dominant conformation is essential, as the molecule's shape influences its reactivity and how it interacts with other molecules.
Application of 3 Chloro 2 Isopropylpyridine As a Synthetic Intermediate in Organic Chemistry
Precursor for Diverse Pyridine-Based Organic Molecules
3-Chloro-2-isopropylpyridine serves as a foundational starting material for a wide range of pyridine (B92270) derivatives. The presence of the chloro substituent at an electron-deficient position makes it susceptible to nucleophilic substitution, while the isopropyl group can direct further reactions and modify the solubility and conformational properties of the resulting products.
One of the most significant applications of this compound is its role as a direct precursor to 2-Chloronicotinic acid. This carboxylic acid is itself a crucial intermediate in the synthesis of various biologically active compounds. Traditional methods for producing 2-chloronicotinic acid often involve multiple steps, harsh conditions, or suffer from low selectivity. patsnap.com
A notable advancement is the direct, one-step oxidation of the isopropyl group of this compound. Research has demonstrated an efficient method using ozone in the presence of an acetate (B1210297) catalyst to achieve this transformation. google.com This process represents a greener and more streamlined approach compared to older methods that might rely on oxidizing agents like potassium permanganate (B83412) or nitric acid, which often require stringent conditions and generate significant waste. patsnap.com
A patented method details the oxidation of 2-chloro-3-alkyl pyridines, including the isopropyl variant, into 2-chloronicotinic acid. google.com The reaction proceeds cleanly, providing the desired product in high yield. For instance, when 2-chloro-3-isopropylpyridine (B180148) is treated with ozone in acetic acid with an iron acetate catalyst, the corresponding carboxylic acid is obtained with a yield of 97%. google.com
| Precursor | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-3-isopropylpyridine | Ozone | Iron Acetate | Acetic Acid | 50 | 97 | google.com |
| 2-Chloro-3-ethylpyridine | Ozone | Manganese Acetate | Dilute HCl | 100 | 90 | google.com |
| 2-Chloro-3-ethylpyridine | Ozone | Sodium Acetate | Glacial Acetic Acid | 50 | 90 | google.com |
This table summarizes the conditions for the one-step synthesis of 2-chloronicotinic acid from various 2-chloro-3-alkylpyridines as described in patent CN103848783A.
The this compound core is a valuable platform for creating more elaborately substituted pyridine systems. The chlorine atom at the C2 position is a key functional handle, enabling a variety of cross-coupling and substitution reactions. Methodologies for pyridine functionalization, such as Suzuki, Stille, and nucleophilic aromatic substitution (SNAr) reactions, can be readily applied.
The chloro group can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups at the 2-position. smolecule.com For example, reaction with hydrazine (B178648) hydrate (B1144303) selectively displaces the chlorine atom to form 3-chloro-2-hydrazinopyridine, an important intermediate for certain insecticides. google.com Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which can activate the ring for different patterns of substitution. smolecule.com Subsequent reactions can then afford 2,6-disubstituted pyridines. organic-chemistry.org
Role in the Construction of Complex Chemical Scaffolds
The structural features of this compound make it an ideal starting point for the assembly of complex, polycyclic, and medicinally relevant scaffolds. The pyridine ring itself is a common feature in drug molecules, and the ability to build upon this pre-formed ring in a controlled manner is a significant advantage. smolecule.com
For instance, derivatives of 2-chloropyridine (B119429) are used in the synthesis of endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension. In a multi-step synthesis, a 5-isopropyl-pyridine-2-thiol, which can be derived from a corresponding 2-chloropyridine, is converted into a sulfonamide. google.com This sulfonamide is then coupled with a substituted pyrimidine (B1678525) to construct the complex final molecule. The isopropyl group in such structures is often crucial for binding to the biological target. google.com
In another example of advanced synthesis, a derivative, 2-amino-3-isopropylpyridine, was employed as a temporary directing group to facilitate a challenging rhodium-catalyzed "cut-and-sew" reaction. This reaction constructs complex bridged ring systems that are difficult to access through traditional methods. acs.org The use of this specific aminopyridine was critical to protect the carbonyl group of a cyclobutanone (B123998) and direct the C-C bond activation, demonstrating the utility of the 2,3-substitution pattern in sophisticated synthetic strategies. acs.org
Development of Chemical Libraries via Derivatization
Chemical libraries, which are large collections of related but structurally diverse compounds, are essential tools in drug discovery and materials science. This compound is an excellent starting scaffold for the generation of such libraries. The reactivity of the C2-chloro group allows for parallel synthesis, where a common intermediate is reacted with a large set of diverse building blocks.
The chloro atom can be subjected to a wide array of transformations, providing a point of diversification. smolecule.com
Nucleophilic Substitution: Reaction with a library of amines, alcohols, or thiols can generate a corresponding library of 2-amino-, 2-alkoxy-, or 2-thio-substituted pyridines.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings can introduce a vast range of carbon and nitrogen-based substituents. smolecule.comnih.gov
This derivatization potential allows for the systematic exploration of the chemical space around the 2-isopropylpyridine (B1293918) core, enabling the optimization of biological activity or material properties. The presence of multiple reactive halogen atoms on similar pyridine scaffolds is explicitly noted as a desirable feature for creating new molecules for medicinal chemistry and materials science. smolecule.com
| Reaction Type | Reagent Class | Introduced Functional Group |
| Nucleophilic Substitution | Amines (R-NH₂) | Amino group (-NHR) |
| Nucleophilic Substitution | Thiols (R-SH) | Thioether group (-SR) |
| Suzuki Coupling | Boronic Acids (R-B(OH)₂) | Aryl, Heteroaryl, Alkyl groups (-R) |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl group (-C≡CR) |
| Heck Coupling | Alkenes (R-CH=CH₂) | Alkenyl group (-CH=CHR) |
This table illustrates the potential derivatization reactions starting from the chloro-functionalized pyridine ring to generate chemical libraries.
Impact on Advancements in Chemical Synthesis Methodologies
The availability and application of well-defined building blocks like this compound directly contribute to the advancement of synthetic methodologies. Its use facilitates the development of more efficient, selective, and environmentally benign chemical processes.
Furthermore, the use of this compound as a building block in modular synthesis strategies accelerates the discovery of new molecules. nih.gov Modular approaches, where complex molecules are assembled from pre-functionalized fragments, rely on the availability of intermediates like this compound. These strategies allow chemists to rapidly assemble and test new compounds with diverse functionalities, pushing the boundaries of medicinal chemistry and materials science. The ability to perform selective functionalization on a pre-existing pyridine ring avoids the often complex and low-yielding de novo synthesis of substituted pyridines. organic-chemistry.orgnih.gov
Future Prospects and Challenges in 3 Chloro 2 Isopropylpyridine Research
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyridine (B92270) derivatives, including 3-Chloro-2-isopropylpyridine, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact. nih.gov Key strategies include the use of multicomponent reactions, eco-friendly catalysts and solvents, and energy-efficient techniques like microwave-assisted synthesis. nih.govnih.gov
Direct C-H functionalization is a particularly promising green approach, as it avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.orgbohrium.comresearchgate.net While challenges remain in achieving high regioselectivity for the distal C3 and C4 positions of the pyridine ring, recent advances in transition metal catalysis are paving the way for more efficient and selective syntheses. nih.gov
Biocatalysis presents another avenue for the green synthesis of pyridine derivatives. researchgate.net The use of enzymes, such as phenylalanine ammonia-lyases, can offer high enantioselectivity and mild reaction conditions, although the substrate scope for complex molecules like this compound requires further exploration.
| Green Synthesis Approach | Key Advantages | Challenges for this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. nih.govrsc.org | Identification of suitable starting materials for the specific substitution pattern. |
| Direct C-H Functionalization | Avoids pre-functionalization, increases step economy. rsc.orgresearchgate.net | Achieving high regioselectivity at the C3 position. nih.gov |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. nih.gov | Scalability and optimization for industrial production. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. researchgate.net | Enzyme compatibility and activity with halogenated substrates. |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridine ring and the presence of the chloro-substituent. While established reactions like nucleophilic aromatic substitution are common, future research will likely focus on exploring less conventional reactivity modes to unlock new synthetic possibilities.
Photoredox catalysis offers a powerful tool for generating radical intermediates from halopyridines under mild conditions. This can enable novel C-C and C-heteroatom bond formations that are not accessible through traditional ionic pathways. The specific influence of the isopropyl group on the electronic properties and reactivity of radical intermediates derived from this compound is an area ripe for investigation.
Electrochemistry provides another sustainable and powerful method for activating pyridine rings. nih.gov By controlling the electrode potential, chemists can achieve selective reductions or oxidations, leading to unique reaction pathways. rsc.org Electrochemical carboxylation, for instance, has been shown to be effective for pyridines, and its application to this compound could provide a direct route to valuable carboxylic acid derivatives. nih.gov The regioselectivity of such reactions can often be tuned by altering the electrolytic cell setup. nih.gov
Furthermore, the chemistry of pyridynes , highly reactive intermediates, presents opportunities for the synthesis of highly functionalized pyridines. nih.gov Developing methods to generate and trap pyridynes derived from this compound could lead to the rapid assembly of complex molecular scaffolds. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms is a major trend in modern chemistry, offering significant advantages in terms of safety, efficiency, and scalability. vcu.edu For the synthesis and derivatization of this compound, these technologies hold immense potential.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. It is particularly well-suited for handling hazardous reagents and intermediates, which can be a concern in pyridine chemistry. The development of a continuous flow process for the synthesis of this compound could significantly reduce production costs and improve safety. vcu.edu
Automated synthesis platforms , often integrated with flow reactors, enable the rapid generation of compound libraries for drug discovery and materials science applications. nih.govresearchgate.net By automating the reaction, work-up, and purification steps, researchers can efficiently explore the chemical space around the this compound core, synthesizing a wide range of derivatives for biological screening. nih.govwhiterose.ac.uk This high-throughput approach can accelerate the identification of new lead compounds. researchgate.net
| Technology | Key Benefits for this compound Research | Implementation Challenges |
|---|---|---|
| Flow Chemistry | Improved safety, higher yields, better process control, and scalability. vcu.edu | Reactor design for specific reaction conditions, potential for clogging with solid byproducts. |
| Automated Synthesis | Rapid library generation, high-throughput screening, efficient optimization. nih.govchemspeed.com | Integration of different modules (synthesis, purification, analysis), software development. |
Computational Design of Novel Derivatives with Tuned Reactivity
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. researchgate.netauctoresonline.org For this compound, these methods can provide valuable insights into its reactivity and guide the design of new derivatives with tailored properties.
Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. researcher.lifeias.ac.intandfonline.comresearchgate.net By calculating parameters such as frontier molecular orbital energies and electrostatic potential maps, researchers can understand how the chloro and isopropyl substituents influence the nucleophilicity and electrophilicity of the pyridine ring. researcher.lifeias.ac.in This knowledge can be used to predict the outcome of reactions and design more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or chemical reactivity. chemrevlett.comchemrevlett.com These models can then be used to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis. researchgate.net This in silico approach can significantly reduce the time and cost associated with experimental screening. auctoresonline.orgresearchgate.net
Molecular docking and molecular dynamics simulations can be employed to study the interactions of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.netchemrevlett.com These simulations can provide detailed information about the binding mode and affinity of the compounds, which is crucial for the design of new drugs and agrochemicals.
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-2-isopropylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic substitution : Reacting 2-isopropylpyridine derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions. Optimization involves adjusting reaction time (6–12 hours) and temperature (80–120°C) to maximize yield .
- Suzuki-Miyaura coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives (e.g., 2-isopropylpyridine-3-boronic acid) and chloro-substituted aryl halides. Key parameters include catalyst loading (1–5 mol%) and solvent choice (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC and confirm structure using NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 1.2–1.4 ppm for isopropyl methyl groups) and ¹³C NMR (δ 150–160 ppm for pyridine carbons) confirm substituent positions. IR spectroscopy identifies C-Cl stretches (~550–600 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding with hydrazine derivatives, as seen in related pyridine compounds) .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic distribution and reactive sites for further functionalization .
Advanced Research Questions
Q. What strategies address discrepancies in reported reaction yields for halogen-substituted pyridine derivatives?
- Methodological Answer : Yield variations often arise from differences in:
- Catalyst systems : Compare Pd-based vs. Cu-mediated coupling efficiencies. For example, Pd(OAc)₂ may improve cross-coupling yields by 15–20% over CuI in Ullmann-type reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions but may increase side products. Use GC-MS or HPLC to identify impurities .
- Temperature gradients : Optimize via controlled microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce decomposition .
- Reference control experiments : Replicate literature protocols with strict adherence to reagent purity and inert atmosphere conditions. Report deviations transparently .
Q. How can computational methods guide the design of this compound derivatives for targeted bioactivity?
- Methodological Answer :
- Molecular docking : Screen derivatives against enzyme targets (e.g., kinase or protease active sites) using AutoDock Vina. Prioritize compounds with binding energies < −7 kcal/mol .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with antimicrobial activity. Use partial least squares (PLS) regression to predict IC₅₀ values .
- ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, CYP450 interactions) via SwissADME or ADMETLab. Avoid derivatives with high hepatotoxicity risk .
Q. What experimental approaches resolve ambiguities in reaction mechanisms for halogen displacement on pyridine rings?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish SN1/SN2 pathways .
- Trapping intermediates : Use in-situ NMR or ESI-MS to detect transient species (e.g., pyridinium ions in acid-catalyzed substitutions) .
- Isotopic labeling : Introduce ¹⁸O or ²H labels to track substituent migration during ring functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
